

Midostaurin pharmacodynamics and pharmacokinetics profile

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Compound Focus: Midostaurin (Standard)

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Midostaurin: Core Pharmacology at a Glance

Midostaurin (marketed as Rydapt) is an orally bioavailable multi-kinase inhibitor. The table below summarizes its core characteristics [1].

Feature	Description
Primary Targets	FLT3, KIT (including D816V mutant), PDGFR, VEGFR2, PKC, SYK [1] [2].
Key Mechanism	Inhibition of mutant FLT3 and KIT tyrosine kinases, disrupting proliferation and survival signals in cancer cells [1] [2].
Primary Indications	Newly diagnosed FLT3-mutated AML (with chemotherapy); Advanced Systemic Mastocytosis (advSM) [3] [2].
Bioavailability	Rapidly absorbed after oral administration [4].
Food Effect	Exposure increases with food, but peak serum concentration is inversely affected [1].
Protein Binding	>99.8%, primarily to Alpha-1-Acid Glycoprotein (AAG) [1].

Feature	Description
Metabolism	Primarily by CYP3A4 [4] [5] [1].
Active Metabolites	CGP62221 and CGP52421 (via O-demethylation and 7-hydroxylation) [4] [5] [1].
Excretion	Primarily fecal (~95%); renal (~5%) [1].

Quantitative Pharmacokinetics (PK) and Pharmacodynamics (PD)

The following tables consolidate key quantitative data on the PK parameters of midostaurin and its metabolites, as well as their pharmacodynamic activity.

Table 1: Pharmacokinetic Parameters of Midostaurin and Active Metabolites [4] [5] [1]

Compound	Elimination Half-Life (Mean)	Time to Peak Concentration (Tmax)	Relative Potency (vs. Midostaurin)
Midostaurin	19 - 21 hours	1 - 3 hours	Baseline
CGP62221	32 hours	-	Approximately equal potency [4] [1]
CGP52421	482 hours (~20 days)	-	2 to 4-fold less potent [4] [1]

Table 2: Pharmacodynamic Activity (In Vitro Cytotoxicity EC50)* [4]

Compound	FLT3-ITD (nM)	KIT D816V (nM)
Midostaurin	39	47
CGP62221	30	70

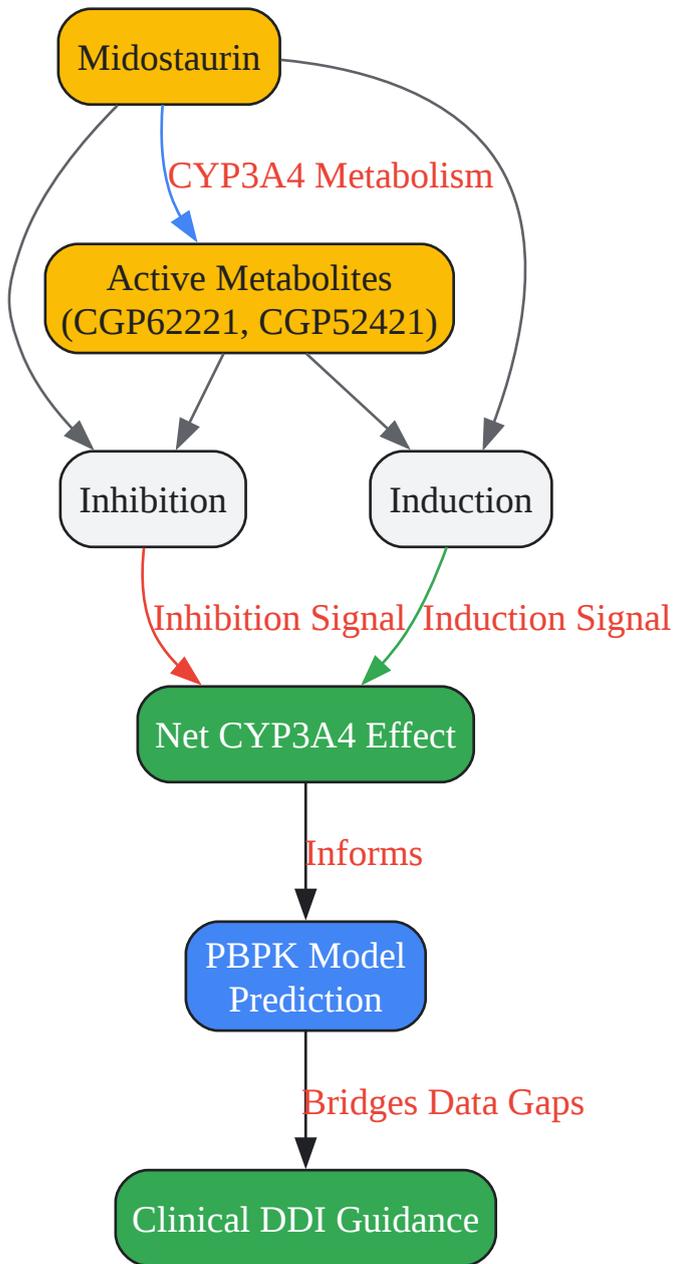
Compound	FLT3-ITD (nM)	KIT D816V (nM)
CGP52421	656	233

*EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Metabolic Profile and Complex Drug-Drug Interactions (DDIs)

Midostaurin exhibits a complex PK profile characterized by time-dependent kinetics and the potential for significant drug-drug interactions.

- **Metabolism and Auto-Affection:** Midostaurin is extensively metabolized by CYP3A4 into two major active metabolites, CGP62221 and CGP52421 [4] [1]. Upon repeated dosing, midostaurin displays **time-dependent pharmacokinetics**, where its plasma concentration decreases after the first week to reach a new steady-state around day 28. This is attributed to **auto-induction**—midostaurin and its metabolites induce their own metabolism by activating CYP3A4 [3] [4].
- **Complex DDI Mechanisms:** Midostaurin and its metabolites can act as **reversible and time-dependent inhibitors (TDI)** as well as **inducers of CYP3A4** in vitro, creating a complex "net effect" when predicting interactions [3] [4]. The following diagram illustrates these competing mechanisms and the workflow for predicting their net effect using PBPK modeling.



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Diagram of the competing CYP3A4 inhibition/induction mechanisms by midostaurin and its metabolites, and the role of PBPK modeling in predicting the net DDI effect.

Table 3: Clinically Observed Drug-Drug Interactions (Midostaurin as a Victim) [3] [5]

Precipitant Drug	Mechanism	Effect on Midostaurin Exposure (AUC)	Clinical Recommendation
Ketoconazole (Strong Inhibitor)	CYP3A4 Inhibition	>10-fold increase [5]	Avoid concurrent use with strong CYP3A4 inhibitors.
Rifampicin (Strong Inducer)	CYP3A4 Induction	>10-fold decrease [5]	Avoid concurrent use with strong CYP3A4 inducers.

Table 4: Midostaurin as a Perpetrator in Drug-Drug Interactions [3] [4] [5]

Object Drug	Mechanism	Study Condition & Findings	Clinical Implication
Midazolam (CYP3A4 Substrate)	CYP3A4 Inhibition/Induction (Net Effect)	Single or short multiple dosing: No appreciable effect [5]. At steady-state (50 mg bid): Minimal change (<10% AUC) [3].	Weak net effect on CYP3A4 at 50 mg bid.
Rosuvastatin	BCRP/OATP1B Inhibition	Single-dose study: Rosuvastatin AUC increased 1.37-fold, Cmax increased 2.01-fold [3].	Potential for interactions with BCRP/OATP1B1 substrates.

Key Experimental Protocols from Literature

The following methodologies are critical for investigating midostaurin's PK and DDI potential, as cited in the literature.

Clinical DDI Study Design

- Objective:** To assess the effect of a strong CYP3A4 inhibitor (ketoconazole) on a single dose of midostaurin in healthy volunteers [5].
- Protocol:** In a randomized, parallel-group study, one group received ketoconazole (400 mg daily for 10 days) while the other received a placebo. A single 50 mg dose of midostaurin was administered to

all participants on day 6. Blood samples for PK analysis of midostaurin and its metabolites were collected at predefined intervals over 120 hours post-dose [5].

- **Key Metric:** Comparison of the area under the curve (AUC) and maximum concentration (Cmax) of midostaurin between the ketoconazole and placebo groups.

Physiologically Based Pharmacokinetic (PBPK) Modeling

- **Objective:** To predict complex CYP3A4-mediated DDIs at steady-state, which are challenging to assess clinically (e.g., for the 100 mg bid dose in advSM patients) [3] [4].
- **Protocol:** A PBPK model is developed using a platform like Simcyp Simulator. The model incorporates:
 - **Input Parameters:** Physicochemical properties, in vitro absorption, distribution, metabolism, and excretion (ADME) data, and enzyme inhibition/induction parameters for midostaurin and both metabolites [4].
 - **Verification:** The model is verified by simulating known clinical DDI scenarios (e.g., with ketoconazole, rifampicin, and midazolam) and comparing the predictions to observed clinical data [3] [4].
 - **Application:** The verified model is used to simulate untested clinical scenarios, such as the DDI potential at higher doses or with different concomitant medications [3].

Implications for Drug Development and Clinical Practice

- **PBPK Modeling is Essential:** Given the complex, time-dependent PK and mixed DDI mechanisms of midostaurin and its long-lived metabolites, conventional clinical studies are insufficient. PBPK modeling has been a critical tool for regulatory approvals, bridging data gaps and informing the product label without conducting high-risk clinical trials in healthy volunteers [3] [4].
- **Beware of Extrapolation from Healthy Volunteers:** Findings from HV studies may not always directly translate to the oncology patient population due to differences in underlying disease, comorbidities, and concomitant medications. A holistic approach that integrates data from both HV studies and patient trials is recommended for making informed dosing decisions [6].
- **Consider the "Net Effect":** The clinical DDI outcome as a perpetrator is a balance between CYP3A4 inhibition and induction. At the approved 50 mg dose for AML, the net effect on CYP3A4 substrates is weak, but this may differ at higher doses used for other indications [3].

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